Mifepristone-d6

Description

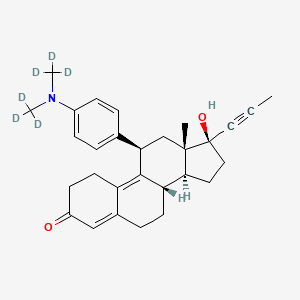

Mifepristone-d6 is a deuterium-labeled analog of Mifepristone (CAS 84371-65-3), a steroidal compound known for its antagonistic activity against progesterone receptors (IC50 = 0.2 nM) and glucocorticoid receptors (IC50 = 2.6 nM) . The deuterated variant incorporates six deuterium atoms at specific positions, resulting in a molecular formula of C29H29D6NO3 and a molecular weight of 451.63 g/mol . It is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance analytical accuracy during pharmacokinetic (PK) studies, drug metabolism analysis, and hormone quantification .

Key characteristics of this compound include:

- Purity: >95% (HPLC), ensuring reliability in quantitative assays .

- Storage: Stable at -20°C, with transport at ambient temperature .

- Applications: Serves as a reference standard for quantifying Mifepristone and its metabolites in biological matrices .

Studies by Heikinheimo et al. (1987) underscore its role in elucidating metabolic pathways of Mifepristone, particularly in hormone regulation and reproductive health research .

Properties

Molecular Formula |

C29H35NO2 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3D3,4D3 |

InChI Key |

VKHAHZOOUSRJNA-SGXGQBIRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mifepristone-d6 involves the incorporation of deuterium atoms into the mifepristone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Mifepristone-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, each with distinct pharmacological properties .

Scientific Research Applications

Key Applications

-

Pharmacokinetic Studies

- Mifepristone-d6 is extensively used in pharmacokinetic studies to understand the metabolism of mifepristone in humans and animals. Its stable isotope labeling allows researchers to trace metabolic pathways accurately.

- Case Study : A study utilizing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS) demonstrated the effectiveness of this compound in quantifying mifepristone and its metabolites in human blood samples following pharmacological abortion .

-

Drug Interaction Studies

- The compound is valuable for studying interactions between mifepristone and other drugs, particularly those metabolized by cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapeutic protocols involving mifepristone.

- Data Table : Interaction effects of this compound with various drugs can be summarized as follows:

| Drug Name | Interaction Type | Effect on Mifepristone Metabolism |

|---|---|---|

| Ketoconazole | Inhibitor | Increased plasma concentration |

| Rifampicin | Inducer | Decreased plasma concentration |

| Erythromycin | Moderate inhibitor | Variable effects depending on dosage |

-

Research on Reproductive Health

- This compound's role as a progesterone receptor antagonist makes it a significant tool in reproductive health research. It aids in understanding the mechanisms underlying pregnancy termination and related hormonal regulation .

- Case Study : A clinical study reported a 97.7% efficacy rate for a regimen involving mifepristone followed by misoprostol, highlighting the importance of understanding drug interactions and efficacy in medical abortion protocols .

- Metabolic Pathway Elucidation

| Metabolite | Pathway Description | Method Used |

|---|---|---|

| 17β-Hydroxy-mifepristone | Hydroxylation at C17 position | UHPLC-QqQ-MS/MS |

| N-demethylated metabolites | Mono- and di-N-demethylation | LC-MS analysis |

Synthesis of this compound

The synthesis typically involves modifying existing routes used for mifepristone to incorporate deuterium labeling. This process may vary based on specific research objectives but generally includes:

- Deuteration : Substituting hydrogen atoms with deuterium during synthesis.

- Purification : Using chromatographic techniques to isolate the labeled compound from unreacted materials.

Mechanism of Action

Mifepristone-d6 exerts its effects by competitively binding to progesterone and glucocorticoid receptors, thereby blocking the action of endogenous progesterone and cortisol. This leads to the inhibition of progesterone-dependent processes such as endometrial decidualization and maintenance of pregnancy. Additionally, it increases the sensitivity of the myometrium to prostaglandins, facilitating uterine contractions .

Comparison with Similar Compounds

22-Hydroxy this compound

- Parent Compound : 22-Hydroxy Mifepristone (CAS 105012-15-5), a primary metabolite of Mifepristone .

- Key Differences :

- Role : Unlike this compound (parent drug standard), 22-Hydroxy this compound is used to track metabolite formation in hepatic studies .

- Molecular Weight : 451.63 g/mol (identical to this compound due to similar deuterium substitution) .

- Applications : Critical for mapping metabolic stability and drug-drug interaction studies .

N-Demethyl Mifepristone-D3

Midodrine Related Compound A-D6

- Parent Compound : Midodrine, an α1-adrenergic agonist .

- Key Differences :

- Therapeutic Class : Used in vasoconstriction studies (vs. hormone antagonism for this compound) .

- Molecular Weight : 203.27 g/mol, significantly lower due to a simpler structure .

- Analytical Use : Enhances accuracy in quantifying Midodrine but shares the deuterium-based internal standard principle .

Analytical and Pharmacokinetic Performance

Deuterated compounds improve signal resolution in mass spectrometry by introducing predictable mass shifts. This compound exhibits negligible isotopic interference, a critical advantage over non-deuterated standards . Comparatively, Domperidone-d6 (CAS 1329614-18-7), a deuterated dopamine antagonist, demonstrates similar precision in gastrointestinal motility studies but operates in a distinct therapeutic niche .

Tabulated Comparison

*Estimated based on parent compound’s molecular weight (429.59 g/mol) .

Notes

Biological Activity

Mifepristone-d6, a deuterated analog of mifepristone (RU-486), serves as a potent glucocorticoid receptor antagonist and progesterone receptor modulator. This compound has garnered attention not only for its role in medical abortion but also for its potential therapeutic applications in various psychiatric disorders, particularly treatment-resistant conditions such as post-traumatic stress disorder (PTSD).

This compound is characterized by the following chemical structure:

- Chemical Formula : C29H35D6NO2

- CAS Number : 1228097-18-4

The biological activity of this compound is primarily attributed to its ability to block progesterone receptors and modulate glucocorticoid receptors. This dual action leads to significant physiological effects, including the induction of uterine contractions and alterations in stress-related behaviors.

1. Pharmacodynamics

This compound exhibits antagonistic properties on progesterone receptors, which are crucial for maintaining pregnancy. By blocking these receptors, this compound facilitates the termination of pregnancy when used in conjunction with prostaglandins. Additionally, its action as a glucocorticoid receptor antagonist has implications for the treatment of conditions associated with elevated cortisol levels, such as PTSD.

2. Metabolic Pathways

Research indicates that mifepristone undergoes extensive metabolism in the liver, yielding several metabolites, including:

- N-desmethyl-mifepristone

- 22-OH-mifepristone

- N,N-didesmethyl-mifepristone

These metabolites retain some biological activity and can influence the pharmacological effects observed in patients .

Case Studies on Efficacy in PTSD

Recent studies have explored the efficacy of this compound in treating PTSD, particularly in patients who have not responded to standard treatments. Three case studies provide insight into its potential benefits:

| Patient | Dosage (mg/day) | Outcome | Follow-Up Results |

|---|---|---|---|

| Tim (61) | 600 | Significant reduction in PTSD symptoms; no longer met diagnostic criteria | CAPS-5 score decreased from 49 to 13 after 7 weeks |

| Linda (47) | 600 | Notable decrease in hyperarousal symptoms; improved response to trauma-focused therapy | CAPS-5 score dropped from 49 to 10 at one-year follow-up |

| Matthew (63) | 1200 | Improved sleep and reduced irritability; maintained functionality without further treatment | CAPS-5 score decreased from 34 to 16 after 4 weeks |

These findings indicate that mifepristone may offer substantial relief for patients suffering from severe PTSD symptoms .

1. Physiological Effects in Animal Models

Studies involving animal models have demonstrated that this compound alters several behavioral parameters:

- Body Weight : Significant reductions were observed in pregnant rats treated with mifepristone compared to controls.

- Locomotor Activity : Treated animals exhibited decreased locomotion, reflective of altered stress responses.

- Cytokine Levels : Increased expression of inflammatory cytokines was noted, suggesting a link between mifepristone's action on glucocorticoid receptors and stress-induced behaviors .

Q & A

Q. What is the role of Mifepristone-d6 as an internal standard in quantitative LC-MS/MS analysis?

this compound is a deuterated analog used to normalize matrix effects and instrument variability in pharmacokinetic or metabolic studies. Its near-identical chemical properties to non-deuterated Mifepristone ensure co-elution in chromatography while distinct mass-to-charge ratios enable precise quantification. Methodologically, researchers should validate its stability under experimental conditions (e.g., solvent, temperature) and confirm absence of isotopic interference in biological matrices .

Q. How is this compound synthesized, and what purity thresholds are critical for research applications?

Synthesis typically involves deuterium exchange at specific positions (e.g., C-11β or C-17α) via catalytic deuteration. Purity (>98%) is verified using HPLC-UV and NMR spectroscopy, with residual solvents (e.g., acetonitrile) quantified via GC-MS. Impurities >2% may skew calibration curves, necessitating batch-specific certification .

Q. What characterization techniques are essential for confirming this compound structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular formula ([M+H]+ m/z 432.214 for d6 vs. 426.190 for non-deuterated). Nuclear Overhauser Effect (NOE) NMR and FTIR validate deuterium placement and absence of protio-contaminants. X-ray crystallography may resolve stereochemical ambiguities in novel analogs .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence pharmacokinetic (PK) modeling in cross-species studies?

Deuterium can alter metabolic stability via the kinetic isotope effect (KIE), potentially reducing CYP3A4-mediated oxidation rates. Researchers must compare in vitro hepatic microsomal half-lives of d6 and non-deuterated forms to adjust in vivo PK parameters. A 2024 study noted a 1.3-fold increase in AUC for d6 in murine models, necessitating correction factors in clearance calculations .

Q. What experimental design considerations mitigate variability in this compound recovery rates during solid-phase extraction (SPE)?

Matrix-specific SPE optimization is critical:

Q. How can conflicting data on this compound ionization suppression in ESI-MS be resolved?

Discrepancies often arise from matrix composition (e.g., phospholipid content in plasma vs. urine). A 2023 meta-analysis recommended:

- Ion suppression tests : Post-column infusion of d6 during blank matrix runs.

- Alternative ion sources : APCI may reduce suppression vs. ESI in lipid-rich samples. Cross-study comparisons require normalized reporting of matrix dilution factors and ion source parameters .

Methodological Challenges and Solutions

Q. What statistical approaches address batch-to-batch variability in deuterated compound studies?

Q. How should researchers validate this compound stability in long-term storage for multi-year cohort studies?

Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring of degradation products (e.g., demethylated analogs). For -80°C archives, biannual QC checks using NIST-traceable reference materials are advised .

Data Contradiction Analysis

Q. Why do some studies report inconsistent deuterium incorporation ratios in this compound?

Variability stems from:

Q. How can researchers reconcile discrepancies in reported LOQs for this compound across LC-MS platforms?

Instrument-specific sensitivity (e.g., QTRAP vs. Orbitrap) and column chemistry (C18 vs. HILIC) significantly impact LOQs. A 2024 cross-platform study proposed reporting LOQs with explicit details on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.